1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Description
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine is a heterocyclic compound featuring a pyrazolo[4,3-b]pyridine core fused with a tetrahydro-2H-pyran moiety. The pyrazolo-pyridine scaffold is notable for its planar, aromatic structure, which facilitates interactions with biological targets such as enzymes and receptors . The tetrahydro-2H-pyran group, introduced via hydroxyl protection using dihydropyran under acidic conditions , enhances solubility and metabolic stability, making the compound attractive for medicinal chemistry applications.
Properties
IUPAC Name |
1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-2-7-15-11(5-1)14-10-4-3-6-12-9(10)8-13-14/h3-4,6,8,11H,1-2,5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGZBBNWFQVHOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=N2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine typically involves the reaction of pyrazolo[4,3-b]pyridine with tetrahydro-2H-pyran under specific conditions. One common method involves the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent. The reaction is carried out at low temperatures (0°C) to ensure the selective reduction of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in THF.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, as an androgen receptor inhibitor, it binds to the androgen receptor, preventing the activation of androgen-responsive genes. This inhibition can lead to the downregulation of androgen receptor signaling pathways, which is beneficial in the treatment of certain cancers .
Comparison with Similar Compounds
Table 1: Key Structural Features and Substituent Effects
Key Observations:
Halogenation : Bromine and iodine substituents increase molecular weight and reactivity, enabling cross-coupling reactions and improved target binding . Chlorine at C7 (e.g., ) enhances anticancer activity by modulating electron density in the aromatic core.
Positional Isomerism : Pyrazolo[4,3-b] vs. [3,4-b] or [4,3-c] fusion alters ring planarity and steric hindrance, impacting interactions with biological targets .
Functional Groups : Methyl groups improve lipophilicity (logP ~0.85 in ), while ethynyl groups (e.g., 6-Ethynyl derivatives in ) enable click chemistry for further derivatization.
Key Insights:
- Halogenated Derivatives : Iodine and bromine substituents correlate with enhanced anticancer activity due to increased electrophilicity and binding to HDACs or DNA .
- Methyl and Cyclic Ethers: Tetrahydro-2H-pyran improves solubility (e.g., logP reduction by ~0.5 compared to non-pyran analogs), while methyl groups optimize pharmacokinetics .
Biological Activity
1-(Tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS No. 1416713-84-2) is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and inhibition of specific kinases. This article reviews the biological activity of this compound, detailing its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C11H13N3O
- Molecular Weight : 203.24 g/mol
- Structure : The compound features a pyrazolo[4,3-b]pyridine core with a tetrahydro-2H-pyran substituent, which is crucial for its biological activity.
1. Inhibition of TBK1 Kinase
Recent studies have identified derivatives of pyrazolo[4,3-b]pyridine as potent inhibitors of TANK-binding kinase 1 (TBK1), which plays a significant role in immune response and cancer progression. For instance, a related compound demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential . TBK1 is involved in the phosphorylation of interferon regulatory factors (IRFs), which are critical for immune signaling pathways. The inhibition of TBK1 may thus provide therapeutic benefits in treating inflammatory diseases and cancers associated with aberrant TBK1 activity.
2. ALK5 Receptor Inhibition
Another study highlighted the synthesis of pyrazolo derivatives that inhibit the activin-like kinase 5 (ALK5) receptor, which is implicated in various fibrotic diseases and cancers. One derivative exhibited an IC50 value of 25 nM for ALK5 autophosphorylation and demonstrated significant antitumor effects in vivo without notable toxicity . This suggests that compounds derived from the pyrazolo framework could serve as effective agents in targeting TGF-β signaling pathways.
Structure-Activity Relationships (SAR)
The SAR studies conducted on pyrazolo derivatives indicate that modifications on the core structure significantly affect their biological activity. For example, substituents on the nitrogen atoms and variations in the tetrahydropyran ring can enhance potency against specific targets like TBK1 and ALK5 .
Case Study 1: TBK1 Inhibition
In vitro assays using THP-1 and RAW264.7 cell lines demonstrated that compounds derived from pyrazolo[4,3-b]pyridine effectively inhibited TBK1 downstream signaling pathways. The results showed significant reductions in pro-inflammatory cytokine production, suggesting potential applications in autoimmune conditions .
| Compound | IC50 (nM) | Target | Cell Line |
|---|---|---|---|
| Compound 15y | 0.2 | TBK1 | THP-1 |
| Compound 8h | 25 | ALK5 | NIH3T3 |
Case Study 2: Antitumor Activity
In vivo studies using CT26 xenograft models revealed that specific pyrazolo derivatives could inhibit tumor growth effectively at doses as low as 30 mg/kg without causing significant toxicity to the host organism . This highlights their potential as therapeutic agents in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
